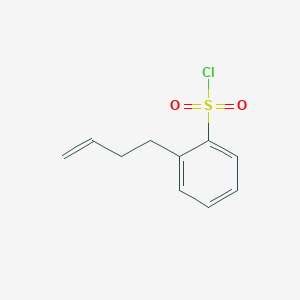

2-But-3-enylbenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzenesulfonyl chloride, a compound similar to the one you mentioned, is an organosulfur compound with the formula C6H5SO2Cl . It is a colorless viscous oil that dissolves in organic solvents but reacts with compounds containing reactive N-H and O-H bonds .

Synthesis Analysis

Benzenesulfonyl chloride is prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method involves a reaction between benzene and chlorosulfuric acid .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various methods such as X-ray diffraction, NMR spectroscopy, and computational methods . For specific structure analysis of “2-But-3-enylbenzenesulfonyl chloride”, specialized software or databases like ChemSpider or PubChem would be needed.Chemical Reactions Analysis

Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .Physical And Chemical Properties Analysis

Physical properties of a compound include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Applications De Recherche Scientifique

Synthesis of Derivatives : A study by Bao et al. (2017) developed a synthetic route to 3-formylbenzenesulfonyl chloride derivatives from corresponding benzaldehydes. This process involves converting aldehyde bisulfite adducts to target compounds via a two-stage reaction, highlighting the versatility of benzenesulfonyl chloride derivatives in synthetic chemistry (Bao et al., 2017).

Photooxidation Studies : Research by Zepp et al. (1987) investigated the oxidation kinetics of various organic chemicals, including butyl chloride, in the presence of hydroxyl radical scavengers. This study provides insight into the environmental behavior and reactivity of chlorinated compounds under irradiated conditions, which could be relevant for understanding the reactivity of 2-But-3-enylbenzenesulfonyl chloride (Zepp, Hoigné, & Bader, 1987).

Electrocatalytic Reduction : Nichols et al. (2018) explored the reactivity of an iron(III) chloride compound in the presence of carbon dioxide under electrochemically reducing conditions. Such studies on transition metal complexes and their reactivity towards CO2 could provide a framework for understanding the reactivity of sulfonyl chloride derivatives in electrochemical applications (Nichols, Chatterjee, Sabat, & Machan, 2018).

Reaction with Amines : Research by Rajeev et al. (1994) focused on the reaction of 2-formylbenzenesulfonyl chloride with primary amines, leading to various sulfonamides. This study demonstrates the potential of benzenesulfonyl chloride derivatives to participate in the formation of sulfonamides, which are important in pharmaceutical and agrochemical industries (Rajeev, Shashidhar, Pius, & Bhatt, 1994).

Activation of Hydroxyl Groups : Chang et al. (1992) reported the use of 4-fluorobenzenesulfonyl chloride as an activating agent for covalent attachment of biologicals to solid supports. This illustrates the potential of sulfonyl chloride derivatives in bioconjugation and the development of biosensors or bioseparation tools (Chang, Gee, Smith, & Lake, 1992).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

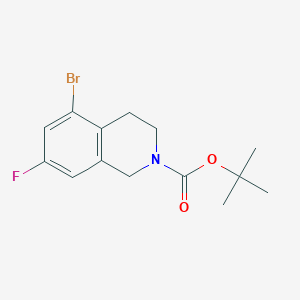

IUPAC Name |

2-but-3-enylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c1-2-3-6-9-7-4-5-8-10(9)14(11,12)13/h2,4-5,7-8H,1,3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZKILOJZVUIBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=CC=C1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2867766.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2867768.png)

![N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide](/img/structure/B2867778.png)

![4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid](/img/structure/B2867788.png)